Benzyltributylammonium bromide
Overview
Description
Benzyltributylammonium bromide is a quaternary ammonium salt with the chemical formula C₁₉H₃₄BrN. It is commonly used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as between aqueous and organic phases, thereby enhancing the efficiency of reactions.
Mechanism of Action
Target of Action
Benzyltributylammonium bromide is primarily used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs .
Mode of Action
As a phase transfer catalyst, this compound increases the rate of reaction by enabling the transfer of a reactant from one phase into another . It does this by forming a complex with the reactant, effectively ‘carrying’ it into the phase where the reaction takes place .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly those requiring the transfer of a reactant from one phase to another . For example, it has been used in the isomerization reactions of cis-4-formyl-2-azetidinones .
Result of Action
The primary result of this compound’s action is the facilitation of reactions that would otherwise be slow or impossible due to phase transfer limitations . It can also act as a hydrogen-bond acceptor in the preparation of deep eutectic solvents, which are used in the isolation of lysozyme from the chicken egg white .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions, the pH of the solution, and the temperature can all affect its ability to act as a phase transfer catalyst
Biochemical Analysis
Biochemical Properties
Benzyltributylammonium bromide plays a crucial role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules to enhance reaction rates and yields. For instance, it is used in the isomerization reactions of cis-4-formyl-2-azetidinones and the preparation of deep eutectic solvents for isolating lysozyme from chicken egg white . The compound acts as a hydrogen-bond acceptor, facilitating the formation of stable complexes with biomolecules, thereby promoting efficient biochemical transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins . The compound’s ability to act as a phase transfer catalyst suggests that it may affect the transport and distribution of molecules within cells, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrogen-bond acceptor, forming stable complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. For example, it is used in the phase transfer glycosylation of novobiocin to yield glucosyl-novobiocin . These interactions can result in changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significance in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods or under extreme conditions. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular functions, including potential cytotoxicity and alterations in metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced biochemical reactions and improved metabolic activities. At high doses, it may cause toxic or adverse effects, including skin and eye irritation, respiratory distress, and potential organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst enables it to facilitate the transfer of reactants between different phases, thereby impacting metabolic reactions and pathways . Its interactions with enzymes can lead to changes in the rates of metabolic processes, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to act as a phase transfer catalyst suggests that it may influence the localization and accumulation of molecules within cells . These interactions can affect the compound’s bioavailability and activity, impacting its overall effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltributylammonium bromide can be synthesized through the quaternization of tributylamine with benzyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction can be represented as follows:
C6H5CH2Br+N(CH2CH2CH2CH3)3→C6H5CH2N(CH2CH2CH2CH3)3Br
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Phase Transfer Catalysis: this compound is widely used as a phase transfer catalyst in various organic reactions, including nucleophilic substitutions and isomerizations.
Hydrogen Bonding: It acts as a hydrogen-bond acceptor in the preparation of deep eutectic solvents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. The reactions are typically carried out in biphasic systems with this compound facilitating the transfer of the nucleophile to the organic phase.
Isomerization Reactions: It is used in the isomerization of cis-4-formyl-2-azetidinones under mild conditions.
Major Products:
Glucosyl-novobiocin: Formed through phase transfer glycosylation of novobiocin.
Isomerized Azetidinones: Products of isomerization reactions involving azetidinones.
Scientific Research Applications
Benzyltributylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.
Biology: Employed in the preparation of deep eutectic solvents for the isolation of proteins such as lysozyme from egg white.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and polymers.
Comparison with Similar Compounds
- Benzyltriethylammonium bromide
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
Comparison:
- Benzyltriethylammonium bromide: Similar in structure but with ethyl groups instead of butyl groups. It has a lower molecular weight and different solubility properties.
- Benzyltrimethylammonium bromide: Contains methyl groups instead of butyl groups, resulting in a significantly lower molecular weight and different reactivity.
- Tetrabutylammonium bromide: Lacks the benzyl group, making it less effective in certain phase transfer catalysis applications.
Benzyltributylammonium bromide is unique due to its combination of benzyl and butyl groups, which provide a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst.
Properties
IUPAC Name |
benzyl(tributyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYGXWPMSJPFDG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948158 | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25316-59-0 | |
Record name | Benzyltributylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25316-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25316-59-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-N,N-dibutylbutan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltributylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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